4-(Dibutylamino)-3-oxobutyl prop-2-enoate
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Overview
Description
4-(Dibutylamino)-3-oxobutyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a dibutylamino group, a ketone group, and an acrylate ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)-3-oxobutyl prop-2-enoate typically involves the esterification of acrylic acid with 4-(dibutylamino)-3-oxobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-(Dibutylamino)-3-oxobutyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The dibutylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dibutylamino)-3-oxobutyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 4-(Dibutylamino)-3-oxobutyl prop-2-enoate involves its interaction with various molecular targets. The dibutylamino group can interact with biological receptors, while the acrylate ester group can undergo polymerization reactions. These interactions can lead to various biological and chemical effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: Similar in structure but lacks the dibutylamino and ketone groups.
Ethyl acrylate: Similar in structure but has an ethyl group instead of a dibutylamino group.
Methyl methacrylate: Contains a methacrylate group instead of an acrylate group.
Uniqueness
4-(Dibutylamino)-3-oxobutyl prop-2-enoate is unique due to the presence of the dibutylamino group and the ketone group, which provide additional reactivity and functionality compared to other acrylates. This makes it a valuable compound for various chemical and biological applications .
Properties
CAS No. |
798561-49-6 |
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Molecular Formula |
C15H27NO3 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
[4-(dibutylamino)-3-oxobutyl] prop-2-enoate |
InChI |
InChI=1S/C15H27NO3/c1-4-7-10-16(11-8-5-2)13-14(17)9-12-19-15(18)6-3/h6H,3-5,7-13H2,1-2H3 |
InChI Key |
RTOFLMMVXWDJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(=O)CCOC(=O)C=C |
Origin of Product |
United States |
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